molecular formula C19H33NO3Sn B14405329 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol CAS No. 89683-88-5

5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol

Cat. No.: B14405329
CAS No.: 89683-88-5
M. Wt: 442.2 g/mol
InChI Key: VFXSIBUCQXYNMA-UHFFFAOYSA-M
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Description

5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with an amino group and a tributylstannyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tributyltin moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophiles. The tributylstannyl group can undergo transmetalation reactions, facilitating the transfer of the organotin moiety to other molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxybenzoic acid: Lacks the tributylstannyl group but shares the phenol and amino functionalities.

    Tributyltin chloride: Contains the tributylstannyl group but lacks the phenol and amino functionalities.

Uniqueness

5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is unique due to the combination of its phenol, amino, and tributylstannyl groups.

Properties

CAS No.

89683-88-5

Molecular Formula

C19H33NO3Sn

Molecular Weight

442.2 g/mol

IUPAC Name

tributylstannyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C7H7NO3.3C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-3-4-2;/h1-3,9H,8H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

VFXSIBUCQXYNMA-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

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